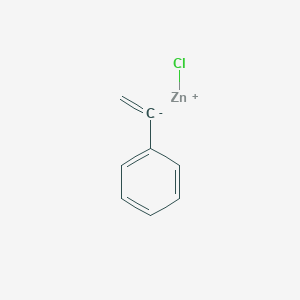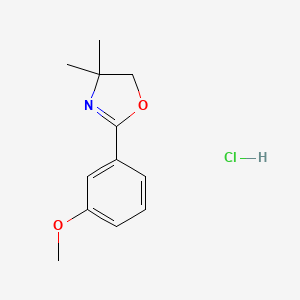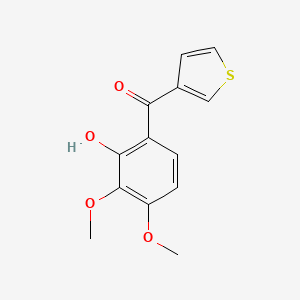
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone is a compound that combines a phenolic structure with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone typically involves the condensation of 2-hydroxy-3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic and thiophene derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-3,4-dimethoxyphenyl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(pyrrole-3-yl)methanone: Similar structure but with a pyrrole ring instead of a thiophene ring.
(2-Hydroxy-3,4-dimethoxyphenyl)(benzothiophen-3-yl)methanone: Similar structure but with a benzothiophene ring instead of a thiophene ring
Uniqueness
The uniqueness of (2-Hydroxy-3,4-dimethoxyphenyl)(thiophen-3-yl)methanone lies in its combination of a phenolic structure with a thiophene ring, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
121638-97-9 |
|---|---|
Fórmula molecular |
C13H12O4S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
(2-hydroxy-3,4-dimethoxyphenyl)-thiophen-3-ylmethanone |
InChI |
InChI=1S/C13H12O4S/c1-16-10-4-3-9(12(15)13(10)17-2)11(14)8-5-6-18-7-8/h3-7,15H,1-2H3 |
Clave InChI |
MSWLBIDXUQNWJW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)C2=CSC=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


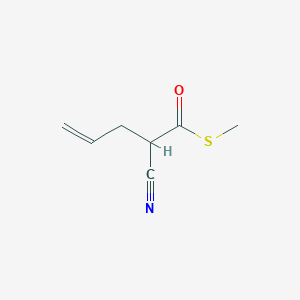
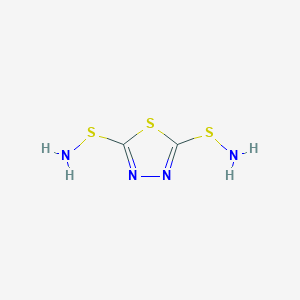
![Silane, trimethyl[1-(3-methylphenyl)ethenyl]-](/img/structure/B14284947.png)


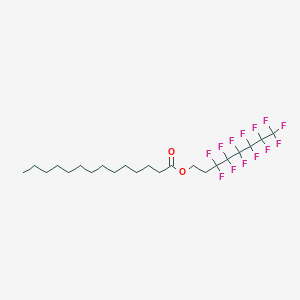
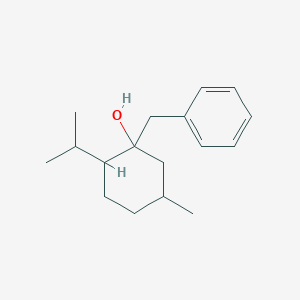
![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)


